molecular formula C12H10N4O B14400557 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-45-6

2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B14400557
CAS No.: 88710-45-6
M. Wt: 226.23 g/mol
InChI Key: FOWOJTSAXCTCNO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-methoxyphenylhydrazine with a suitable diketone or dicarbonyl compound, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction is often carried out in the presence of a catalyst such as acetic acid or a base like potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidazo[4,5-b]pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydroimidazo[4,5-b]pyrazine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to active sites or interfere with signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1H-imidazo[4,5-b]pyrazine
  • 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyrazine
  • 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyrazine

Uniqueness

2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs .

Properties

CAS No.

88710-45-6

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C12H10N4O/c1-17-9-4-2-8(3-5-9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16)

InChI Key

FOWOJTSAXCTCNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=CN=C3N2

Origin of Product

United States

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